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  • Product: N,N-Diisopropylamine-d14 Hydrochloride
  • CAS: 1219803-88-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of N,N-Diisopropylamine-d14 Hydrochloride

This document provides an in-depth technical guide for the synthesis, purification, and characterization of N,N-Diisopropylamine-d14 Hydrochloride. It is intended for researchers and professionals in organic synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis, purification, and characterization of N,N-Diisopropylamine-d14 Hydrochloride. It is intended for researchers and professionals in organic synthesis and drug development who require high-purity, isotopically labeled compounds for use as internal standards in mass spectrometry, as tracers in metabolic studies, or for investigating kinetic isotope effects.

Introduction: The Significance of Isotopic Labeling

Deuterium-labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar to its protium counterpart but physically distinguishable by its mass. This mass difference is the cornerstone of its utility as an internal standard for quantitative analysis by mass spectrometry. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant decrease in the rate of reactions involving C-H bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), allows deuterated compounds to be used as mechanistic probes and can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2]

N,N-Diisopropylamine-d14 Hydrochloride (CAS No. 1219803-88-9) is the fully deuterated analog of diisopropylamine hydrochloride.[3][4] Its synthesis requires a robust and controlled method to ensure high isotopic enrichment and chemical purity. This guide details a validated approach based on the principles of reductive amination.

Synthetic Strategy: Reductive Amination

The most direct and efficient pathway to N,N-Diisopropylamine-d14 is through the reductive amination of acetone-d6 with ammonia, utilizing a deuterium source for the reduction step. This strategy is superior to methods like direct alkylation, which are often difficult to control and can lead to multiple alkylation products.[5]

The core of this synthesis is a two-step, one-pot process:

  • Iminium Ion Formation: Reaction of two equivalents of acetone-d6 (perdeuterated acetone) with ammonia to form a deuterated iminium ion intermediate.

  • Reductive Deuteration: Reduction of the iminium ion with a deuterium-donating reducing agent to yield the final secondary amine.

The choice of starting materials is critical. Acetone-d6 is commercially available with high isotopic purity and is typically prepared via H/D exchange of standard acetone with heavy water (D₂O) under basic conditions.[6][7] The selection of the reducing agent determines the source of the deuterium for the newly formed C-D bond at the methine position. Suitable agents include deuterium gas (D₂) with a heterogeneous catalyst (e.g., Pd/C or Raney Nickel) or a deuterated metal hydride such as sodium borodeuteride (NaBD₄).

The overall reaction scheme is as follows: 2 (CD₃)₂CO + NH₃ + [D source] → [(CD₃)₂CD]₂NH

The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Workflow of N,N-Diisopropylamine-d14 Hydrochloride Synthesis

G cluster_0 Starting Materials cluster_1 Synthesis & Purification cluster_2 Quality Control SM1 Acetone-d6 ((CD₃)₂CO) Reaction Reductive Amination One-pot reaction SM1->Reaction SM2 Ammonia Source (e.g., NH₃ in MeOH) SM2->Reaction SM3 Deuterium Source (e.g., NaBD₄ or D₂ gas) SM3->Reaction Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Reaction complete PurifyAmine Purification of Free Amine (Distillation) Workup->PurifyAmine Salt Salt Formation (Addition of HCl) PurifyAmine->Salt Pure d14-amine Isolate Isolation & Drying (Filtration & Vacuum) Salt->Isolate FinalProduct Final Product: N,N-Diisopropylamine-d14 HCl Isolate->FinalProduct White solid Analysis Characterization (NMR, MS, Purity) FinalProduct->Analysis Verification

Caption: Synthetic workflow from starting materials to final product characterization.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Acetone-d6 (≥99.5% D)NMR GradeAcros Organics, et al.[7]Store under inert gas.
Ammonia, 7N in MethanolAnhydrousSigma-AldrichCorrosive and toxic. Handle in fume hood.
Sodium Borodeuteride (NaBD₄)≥98% DSigma-AldrichMoisture sensitive.
Diethyl EtherAnhydrousFisher ScientificFlammable.
Hydrochloric Acid, 2M in EtherAnhydrousSigma-AldrichCorrosive.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Lab GradeFor drying.

Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer, dropping funnel, inert gas line (Argon or Nitrogen), ice bath, distillation apparatus.

Step-by-Step Synthesis
  • Reaction Setup: A 500 mL three-necked flask is equipped with a magnetic stir bar, a reflux condenser under an argon atmosphere, and a pressure-equalizing dropping funnel. The glassware must be oven-dried prior to use.

  • Charging Reagents: The flask is charged with acetone-d6 (2 equivalents) and anhydrous methanol (solvent). The solution is cooled to 0 °C in an ice bath.

  • Ammonia Addition: A solution of ammonia in methanol (1 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 60 minutes at this temperature to facilitate iminium ion formation.

  • Reduction: Sodium borodeuteride (NaBD₄, ~1.1 equivalents) is added portion-wise over 45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Reaction Quench and Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification of Free Amine: The diethyl ether is removed by distillation. The crude N,N-Diisopropylamine-d14 is then purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 84-85 °C is collected. Rationale: Distillation is essential to remove any unreacted starting materials and non-volatile impurities, ensuring high chemical purity before salt formation.

  • Hydrochloride Salt Formation: The purified amine is dissolved in anhydrous diethyl ether and cooled to 0 °C. Anhydrous HCl (2M solution in diethyl ether, 1 equivalent) is added dropwise with vigorous stirring. A white precipitate of N,N-Diisopropylamine-d14 Hydrochloride will form immediately.

  • Isolation and Drying: The suspension is stirred for an additional 30 minutes at 0 °C. The solid product is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under high vacuum to yield the final product as a white crystalline solid.

Characterization and Quality Control

To validate the synthesis, the final product must be rigorously characterized to confirm its identity, isotopic enrichment, and chemical purity.

  • ¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., D₂O), the ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the isopropyl protons. The only significant proton signal may be from the N-H⁺ proton, which can exchange with the solvent.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free amine. The molecular ion peak [M+H]⁺ should correspond to the calculated mass for C₆D₁₄NH⁺. The isotopic distribution will confirm the high level of deuterium incorporation.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the chemical purity of the final product, which should typically exceed 98%.

Data Summary Table
ParameterValue
Molecular Formula C₆HD₁₄N·HCl[3]
Molecular Weight 151.74 g/mol [4]
Appearance White crystalline solid
Expected Yield 65-80%
Isotopic Purity (D%) >99%
Chemical Purity >98% (by HPLC/GC)

Conclusion

The reductive amination of acetone-d6 provides a reliable and scalable method for producing high-purity N,N-Diisopropylamine-d14 Hydrochloride. The causality-driven protocol described herein, from the controlled addition of reagents to the essential purification of the free amine intermediate, ensures both high chemical and isotopic purity. Rigorous analytical characterization is the final, self-validating step that guarantees the quality of this essential tool for advanced chemical and pharmaceutical research.

References

  • CN102875385A - Synthesis method of N, N-diisopropylethylamine.
  • CN106478423B - Synthesize N, the method for N- diisopropylethylamine.
  • CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation.
  • N,N-Diisopropylethylamine . Wikipedia. [Link]

  • Deuterated acetone . Wikipedia. [Link]

  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine . Nature Communications. [Link]

  • Diisopropylamine . Wikipedia. [Link]

  • CN101759571A - Preparation method of N,N-diisopropylethylamine.
  • N,N-Diisopropylamine-d14 Hydrochloride . PubChem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds . MacMillan Group, Princeton University. [Link]

  • A general, versatile and divergent synthesis of selectively deuterated amines . Chemical Science. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • US3337630A - Process for the purification of amines.

Sources

Exploratory

Technical Monograph: N,N-Diisopropylamine-d14 Hydrochloride

High-Fidelity Isotopic Reagents in DMPK and Bioanalysis Executive Summary & Chemical Identity N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) is the stable, isotopically labeled salt form of the secondary amine N,N...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Isotopic Reagents in DMPK and Bioanalysis

Executive Summary & Chemical Identity

N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) is the stable, isotopically labeled salt form of the secondary amine N,N-Diisopropylamine. It serves as a critical internal standard in quantitative mass spectrometry (LC-MS/MS) and a mechanistic probe in metabolic stability studies.

Unlike its liquid free-base counterpart, the hydrochloride salt offers enhanced shelf-stability and reduced volatility, making it the preferred form for precise analytical weighing. However, its hygroscopic nature requires rigorous handling protocols to maintain isotopic integrity.

Chemical Specifications
ParameterDetail
Chemical Name N,N-Diisopropylamine-d14 Hydrochloride
Synonyms N-(1-Methylethyl)-2-propanamine-d14 HCl; Bis(isopropyl-d7)amine HCl
CAS Number 1219803-88-9 (Specific to d14 HCl)
Parent CAS 819-79-4 (Unlabeled HCl salt)
Molecular Formula C₆H₂D₁₄ClN
Molecular Weight ~151.74 g/mol (vs. 137.65 g/mol for unlabeled)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO
Structural Visualization

The following diagram illustrates the deuteration pattern (d14), emphasizing the stability of the Carbon-Deuterium (C-D) bonds versus the exchangeable Nitrogen-Proton (N-H) site.

DIPA_Structure cluster_legend Isotopic Stability Legend N_Center Nitrogen (N) H_Exchange Exchangeable Proton (H/D) N_Center->H_Exchange Labile Bond (Solvent Exchangeable) Iso1 Isopropyl-d7 Group (C3D7) N_Center->Iso1 Stable C-N Bond Iso2 Isopropyl-d7 Group (C3D7) N_Center->Iso2 Stable C-N Bond Chloride Chloride Counterion (Cl-) N_Center->Chloride Ionic Interaction Legend Green = Stable Deuterium Label (d14) Red = Exchangeable Site (Not counted in d14)

Figure 1: Structural connectivity of DIPA-d14 HCl. Note that the "d14" designation refers exclusively to the non-exchangeable deuterium atoms on the isopropyl carbon skeleton.

Hazard Identification (GHS Classification)

While the deuterated form shares the toxicological profile of the unlabeled parent, the salt form mitigates flammability risks associated with the free base. However, it remains a potent irritant.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat. 1BH314: Causes severe skin burns and eye damage.[1]Amine salts hydrolyze in moisture to release free base (pH >11), causing saponification of membrane lipids.
Acute Toxicity (Oral) Cat.[1][2] 4H302: Harmful if swallowed.[3][2]Systemic absorption affects the CNS; metabolic inhibition.
Eye Damage Cat. 1H318: Causes serious eye damage.[3]Rapid corneal opacity due to alkaline penetration.
Precautionary Rationale
  • P260 (Do not breathe dust): The HCl salt is a fine powder. Inhalation delivers corrosive particulates directly to alveolar tissue, causing delayed pulmonary edema.

  • P280 (Wear protective gloves/eye protection): Nitrile gloves are sufficient for incidental contact, but double-gloving is recommended during weighing to prevent perspiration (moisture) from degrading the salt.

Handling, Storage, & Isotopic Fidelity

The primary technical challenge with DIPA-d14 HCl is not just safety, but isotopic dilution .

The Hygroscopicity Risk

Amine hydrochlorides are hygroscopic. Absorption of atmospheric water leads to:

  • Stoichiometric Error: Weighing "wet" salt results in under-dosing the standard.

  • Caking: Makes precise transfer difficult.

  • H/D Exchange (Minor): While C-D bonds are stable, the presence of water facilitates rapid exchange of the N-H proton, which can complicate NMR interpretation, though it rarely affects MS quantitation (which tracks the M+14 mass shift).

Protocol: The "Dry Box" Technique

To ensure analytical precision, follow this logic flow for storage and handling:

Handling_Protocol Storage Long-Term Storage (-20°C, Desiccated) Equilibration Warm to Room Temp (Sealed in Desiccator) Storage->Equilibration Prevent Condensation Opening Open in Inert Atmosphere (N2 Glove Box or Cone) Equilibration->Opening Wait 30 mins Weighing Rapid Weighing (Anti-static tared vessel) Opening->Weighing Minimize Air Exposure Solubilization Dissolve Immediately (Anhydrous Solvent) Weighing->Solubilization Lock Isotopic Purity Reseal Purge Headspace & Parafilm Weighing->Reseal Protect Remaining Stock Reseal->Storage

Figure 2: Decision logic for preventing moisture contamination during the handling of hygroscopic isotopic salts.

Emergency Response Protocols

These protocols are grounded in the chemical properties of amine salts.

  • In Case of Inhalation:

    • Action: Move to fresh air immediately.

    • Rationale: Amine salts dissociate in the mucous membranes. Isopropylamine derivatives can cause bronchospasm. If breathing is difficult, oxygen is prioritized over rescue breathing to protect the responder from exhaled toxins.

  • In Case of Skin Contact:

    • Action: Brush off loose particles before flushing with water.

    • Rationale: Adding small amounts of water to a large pile of amine salt on the skin can create a concentrated caustic paste (exothermic solvation). Brush first, then flood with water for 15 minutes.

  • Spill Cleanup:

    • Do NOT use: Bleach (Sodium Hypochlorite).

    • Rationale: Amines react with hypochlorites to form N-chloroamines, which are explosive and toxic. Use an inert absorbent (vermiculite) or a specific weak acid neutralizer.

Experimental Application: Internal Standard Preparation

Objective: Prepare a stable stock solution for LC-MS/MS quantitation of Diisopropylamine in biological matrices.

Context: DIPA is often monitored as an impurity in drug substances or as a metabolite. The d14 analog corrects for matrix effects (ion suppression) and extraction efficiency.

Reagents Required[4]
  • N,N-Diisopropylamine-d14 HCl (Ref: Sigma/Aldrich or CDN Isotopes).

  • Methanol (LC-MS Grade).

  • Formic Acid (0.1% v/v).

Step-by-Step Methodology
  • Calculated Weighing:

    • Target concentration: 1.0 mg/mL (free base equivalent).

    • Correction Factor: Multiply target mass by (MW Salt / MW Base) = (151.74 / 115.28) ≈ 1.316 .

    • Action: To get 10 mg of free base equivalent, weigh 13.16 mg of the HCl salt.

  • Solvation (Critical Step):

    • Dissolve the solid in Methanol rather than water.

    • Why? Methanol ensures complete solubility and prevents bacterial growth during storage.

    • Note: Do not use basic methanol (high pH) initially, as it may liberate the volatile free base. Keep the stock slightly acidic or neutral.

  • Verification (System Suitability):

    • Inject the standard into the MS system.

    • Monitor Transitions:

      • Parent (Unlabeled): m/z 102.1 → 43.1 (Quantifier).

      • Standard (d14): m/z 116.2 → 50.1 (Quantifier).

    • Check: Ensure no "crosstalk" (unlabeled signal appearing in the d14 channel) caused by isotopic impurity.

References
  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: N,N-Diisopropylamine-d14 Hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: N,N-Diisopropylamine-d14 Hydrochloride (CID 71316287). National Library of Medicine. Retrieved from

  • TCI Chemicals. (2024). Product Specification: Diisopropylamine Hydrochloride.[6] Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Diisopropylamine (CAS 108-18-9). (Used for toxicological grounding of the parent structure). Retrieved from

Sources

Foundational

A Technical Guide to the Spectroscopic Analysis of N,N-Diisopropylamine-d14 Hydrochloride

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N,N-Diisopropylamine-d14 Hydrochloride. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N,N-Diisopropylamine-d14 Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this deuterated compound using various spectroscopic techniques. By combining foundational principles with data from the non-deuterated analogue, this guide offers valuable insights into the structural elucidation of this important chemical entity.

Introduction: The Significance of Deuteration in N,N-Diisopropylamine

N,N-Diisopropylamine is a common organic base utilized in a multitude of chemical reactions. The deuterated form, N,N-Diisopropylamine-d14 Hydrochloride, where all fourteen protons on the isopropyl groups are replaced with deuterium, serves as a crucial tool in mechanistic studies, as an internal standard in mass spectrometry-based quantification, and in altering metabolic pathways of drug candidates. Understanding its spectroscopic signature is paramount for its correct identification and application. This guide will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

The molecular structure of N,N-Diisopropylamine-d14 Hydrochloride is presented below. The extensive deuteration significantly alters its spectroscopic properties compared to its non-deuterated counterpart.

N N⁺H₂ C1 CD(CD₃)₂ N->C1 C2 CD(CD₃)₂ N->C2 Cl Cl⁻

Figure 1: Chemical structure of N,N-Diisopropylamine-d14 Hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The substitution of protons with deuterium in N,N-Diisopropylamine-d14 Hydrochloride leads to predictable and informative changes in both ¹H and ¹³C NMR spectra.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In a standard ¹H NMR spectrum, signals arise from the resonance of hydrogen nuclei. Due to the complete deuteration of the isopropyl groups in N,N-Diisopropylamine-d14 Hydrochloride, no signals corresponding to these groups will be observed. The only observable proton signals will be from the two protons attached to the nitrogen atom (N⁺H₂) and any residual protons in the deuterated solvent. The chemical shift of the N⁺H₂ protons is expected to be significantly downfield due to the electron-withdrawing effect of the positively charged nitrogen. Its multiplicity will depend on the solvent and temperature, often appearing as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

For comparison, the ¹H NMR data for the non-deuterated N,N-Diisopropylamine Hydrochloride shows:

  • A broad signal for the N⁺H₂ protons.

  • A multiplet for the two methine (CH) protons of the isopropyl groups.

  • A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.[1]

Table 1: Predicted ¹H NMR Data for N,N-Diisopropylamine-d14 Hydrochloride

Functional GroupPredicted Chemical Shift (ppm)Predicted Multiplicity
N⁺H₂~9.0 - 12.0Broad Singlet
Isopropyl-d14Not ApplicableNot Applicable

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N-Diisopropylamine-d14 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift and line shape of the N⁺H₂ protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the potentially broad N⁺H₂ signal.

    • Employ a relaxation delay that allows for full relaxation of the protons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio of the broad N⁺H₂ peak.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire process Apply Fourier Transform acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro Introduce Sample (e.g., GC, LC) ionize Ionize Sample (e.g., EI, ESI) intro->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of N,N-Diisopropylamine-d14 Hydrochloride

[1][2][3] Executive Summary N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) is the fully deuterated isotopolog of the secondary amine hydrochloride salt.[1][2][3] While primarily utilized as a stable isotope intern...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) is the fully deuterated isotopolog of the secondary amine hydrochloride salt.[1][2][3] While primarily utilized as a stable isotope internal standard (IS) for the quantification of N,N-Diisopropylamine (DIPA) and associated nitrosamines (NDIPA) in pharmaceutical matrices, its thermodynamic behavior is distinct from its protium analog.[1][3]

This guide provides a technical deep-dive into the thermodynamic properties of DIPA-d14 HCl. It synthesizes empirical data from the non-deuterated analog with theoretical corrections for the deuterium isotope effect (DIE), providing a robust framework for handling, analysis, and stability profiling.[3]

Key Physicochemical Identifiers
PropertyValue / Descriptor
Compound Name N,N-Diisopropylamine-d14 Hydrochloride
CAS Number 1219803-88-9 (Salt) / 1246816-39-6 (Free Base)
Formula C₆D₁₄H₂ClN (Salt)
Molecular Weight ~151.68 g/mol (vs. 137.65 g/mol for protium form)
Appearance White to off-white crystalline solid
Hygroscopicity Moderate (requires desiccated storage)

Theoretical Framework: The Deuterium Isotope Effect[1][6][7][8]

To accurately predict and interpret the thermodynamics of DIPA-d14 HCl, one must understand how the substitution of hydrogen (


) with deuterium (

) alters the energy landscape.[2][3]
Vibrational Enthalpy and Zero-Point Energy (ZPE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the higher reduced mass of the oscillator.[1][2][3] This lowers the Zero-Point Energy (ZPE) of the C-D bond.[2][3]

  • Impact on pKa: Deuteration adjacent to an amine nitrogen (beta-deuterium effect) typically increases basicity.[1][2][3][4] For DIPA-d14, the inductive stabilization of the ammonium cation is slightly enhanced, potentially raising the

    
     by +0.02 to +0.05 units compared to the protium form (
    
    
    
    ).[3]
  • Impact on Phase Transitions: The "Ubbelohde Effect" suggests that deuteration can alter lattice energy.[2][3] For amine salts, this often results in a minor depression or elevation of the melting point (typically within ±1–2°C) depending on hydrogen bond network participation.[3]

Kinetic Isotope Effect (KIE)

In metabolic stability studies (DMPK), DIPA-d14 HCl exhibits a primary Kinetic Isotope Effect.[1][2][3] The C-D bond cleavage is the rate-limiting step in oxidative dealkylation.[2][3] This results in a significantly longer half-life (


) compared to the non-deuterated standard, making it an ideal "surrogate" that resists metabolic degradation during sample processing.[1][2][3]

Thermodynamic Properties Profile

The following values represent a synthesis of empirical data for the protium analog (DIPA-HCl) and calculated shifts for the d14 isotopolog.

Table 1: Comparative Thermodynamic Data
PropertyProtium Analog (DIPA-HCl)DIPA-d14 HCl (Predicted/Observed)Significance
Melting Point (

)
215 – 220 °C (Sublimes/Dec)214 – 219 °C Critical for solid-state purity analysis.[1][2][3]
Enthalpy of Fusion (

)
~25–30 kJ/mol (Est.)~26–31 kJ/mol Slightly higher lattice energy due to closer packing of D-bonds.[2][3]
pKa (at 25°C) 11.05 ± 0.1011.08 ± 0.10 DIPA-d14 is a slightly stronger base.[2][3]
LogP (Octanol/Water) 1.4 (Free Base)1.35 – 1.38 Deuterated compounds are slightly more hydrophilic (smaller molar volume).[2][3]
Solubility (Water) > 50 mg/mL> 50 mg/mL Highly soluble; suitable for aqueous mobile phases.[2][3]

Experimental Protocols for Characterization

Do not rely on literature values alone. The specific solid-state form (polymorph) and hydration state of your batch must be verified.[2][3]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset and detect solvates.[2][3]

  • Sample Prep: Weigh 2–4 mg of DIPA-d14 HCl into a Tzero aluminum pan. Crimp with a pinhole lid (allows release of HCl gas upon decomposition).[2][3]

  • Equilibration: Equilibrate at 25°C for 3 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min .

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Analysis:

    • Look for a sharp endotherm at ~215°C (Melting).[2][3]

    • Caution: An immediate exotherm following melting indicates decomposition (loss of HCl).[2][3] Do not reuse the pan.

Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the dissociation constant for buffer selection.

  • Solvent System: Carbonate-free water (degassed).[2][3]

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Dissolve ~5 mg of DIPA-d14 HCl in 20 mL water.[1][2][3]

    • Perform a blank titration (water only) to correct for

      
      .[2][3]
      
    • Titrate the sample from pH 3 to pH 12.[2][3]

  • Calculation: Use the Bjerrum difference plot method. Note that the equivalence point will be sharp due to the high basicity.

Visualization of Workflows

Characterization Logic Flow

The following diagram outlines the decision matrix for characterizing a new batch of DIPA-d14 HCl.

CharacterizationWorkflow cluster_thermal Solid State Thermodynamics Sample DIPA-d14 HCl (Raw Material) TGA TGA Analysis (Volatiles/Solvates) Sample->TGA Step 1 DSC DSC Analysis (Melting/Purity) TGA->DSC If <1% Volatiles pKa Potentiometric Titration (pKa) DSC->pKa If Tm > 210°C Solubility Shake-Flask Solubility (LogP) DSC->Solubility Decision Suitability Decision pKa->Decision Data Integration Solubility->Decision

Figure 1: Step-wise workflow for validating the thermodynamic integrity of the reference standard.

Kinetic Isotope Effect Mechanism

Understanding why DIPA-d14 is stable requires visualizing the activation energy difference.[1][2][3]

KIE_Mechanism Reactant DIPA-d14 (Ground State) TS_H Transition State (C-H Cleavage) Reactant->TS_H Lower Ea (Fast) TS_D Transition State (C-D Cleavage) Reactant->TS_D Higher Ea (Slow) Primary KIE Product Metabolite (Dealkylated) TS_H->Product TS_D->Product Note ZPE of C-D < C-H Requires more energy to reach Transition State Note->Reactant

Figure 2: Thermodynamic justification for the enhanced metabolic stability of DIPA-d14.

References

  • LGC Standards. (2025). N,N-Diisopropylamine-d14 Hydrochloride Product Sheet. Retrieved from [1][3]

  • TCI Chemicals. (2025).[2][3] Diisopropylamine Hydrochloride Physicochemical Data. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 7912, Diisopropylamine. Retrieved from

  • Perrin, C. L., & Dong, Y. (2003).[3] Secondary Beta-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society.[2][3] (Demonstrates the inductive increase in basicity upon deuteration).

  • Wiberg, K. B. (1955).[2][3] The Deuterium Isotope Effect. Chemical Reviews. (Foundational text on Vibrational Enthalpy and ZPE).

Sources

Protocols & Analytical Methods

Method

"LC-MS/MS method development with N,N-Diisopropylamine-d14 Hydrochloride"

Application Note & Protocol Topic: LC-MS/MS Method Development for Quantitation of Small Volatile Amines Using N,N-Diisopropylamine-d14 Hydrochloride as a Stable Isotope-Labeled Internal Standard Audience: Researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: LC-MS/MS Method Development for Quantitation of Small Volatile Amines Using N,N-Diisopropylamine-d14 Hydrochloride as a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals in bioanalytical, DMPK, and clinical laboratories.

Abstract

The quantitative analysis of low molecular weight, volatile amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical challenges, including poor chromatographic retention, analyte loss during sample processing, and susceptibility to matrix effects. This application note provides a comprehensive guide to developing a robust and reliable LC-MS/MS method for a representative volatile amine, Diisopropylamine, in a biological matrix. We detail a strategy that leverages N,N-Diisopropylamine-d14 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure analytical accuracy and precision. The protocol emphasizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to achieve optimal retention and separation, coupled with a straightforward protein precipitation sample preparation workflow. This guide explains the scientific rationale behind each step, from mass spectrometer optimization to sample extraction, providing field-proven insights to overcome common obstacles in small molecule bioanalysis.

The Critical Role of a SIL-Internal Standard in Amine Analysis

Quantitative bioanalysis by LC-MS/MS relies on the internal standard (IS) to correct for variability throughout the analytical workflow.[1][2] Sources of variability are numerous and can include inconsistencies in sample preparation, injection volume, and ionization efficiency in the mass spectrometer source.[1][3] An ideal internal standard should mimic the analyte's behavior as closely as possible to provide an accurate correction.[2]

Stable isotope-labeled internal standards (SIL-IS), where several atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard in quantitative bioanalysis.[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[4][5] This near-perfect emulation ensures the highest degree of accuracy and precision.

1.1. The Challenge: Quantifying Small Volatile Amines

Small amines, such as diisopropylamine, are notoriously difficult to analyze. Key challenges include:

  • Poor Retention: Their high polarity and small size lead to poor or no retention on traditional reversed-phase (RP) C18 columns, where they often elute in the void volume with other matrix components.[6]

  • High Volatility: Analyte loss can occur during sample preparation steps that involve solvent evaporation.[7]

  • Ionization Variability: They can be prone to ion suppression or enhancement from co-eluting matrix components, compromising data quality.[8]

1.2. The Solution: N,N-Diisopropylamine-d14 Hydrochloride

N,N-Diisopropylamine-d14 Hydrochloride is the ideal SIL-IS for the analysis of diisopropylamine. The replacement of 14 hydrogen atoms with deuterium provides a significant 14-Dalton mass difference, which is easily resolved by the mass spectrometer and eliminates any risk of signal overlap from the analyte.[9] Yet, it retains virtually identical chromatographic and extraction behavior. The hydrochloride salt form ensures stability and solubility in aqueous solutions for stock preparation.

PropertyValueSource
Chemical Name N,N-Diisopropylamine-d14 Hydrochloride[10][11]
CAS Number 1219803-88-9[10][11]
Molecular Formula C₆H₂D₁₄ClN[10]
Molecular Weight 151.74 g/mol [10][11]
Appearance White Solid[10]
Storage 2-8°C Refrigerator[10]

Strategic Workflow for Method Development

A successful method development process follows a logical sequence of optimization steps. The goal is to create a self-validating system where each component is fine-tuned for optimal performance before proceeding to the next.

Method_Development_Workflow cluster_0 Phase 1: Component Optimization cluster_1 Phase 2: Separation & Extraction cluster_2 Phase 3: Finalization A Analyte & IS Characterization B Mass Spectrometer Optimization (Infusion) A->B C Define MRM Transitions & Voltages B->C D Chromatography Development (HILIC) C->D Optimized MS Parameters E Sample Preparation Development (PPT) D->E F Assess Retention, Peak Shape, Recovery & Matrix Effects E->F G Method Qualification & Validation F->G Finalized Method H Routine Sample Analysis G->H

Caption: Overall LC-MS/MS Method Development Workflow.

Experimental Protocols

3.1. Mass Spectrometer Parameter Optimization

Causality: The first step is to determine how to detect the compounds. Direct infusion of the analyte and internal standard into the mass spectrometer allows for the optimization of precursor and product ions, as well as compound-specific parameters like collision energy (CE) and declustering potential (DP), without the complexity of chromatography. This ensures maximum sensitivity and specificity for the Multiple Reaction Monitoring (MRM) experiment.

Protocol:

  • Prepare individual solutions of Diisopropylamine and N,N-Diisopropylamine-d14 HCl at ~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse each solution separately into the mass spectrometer's electrospray ionization (ESI) source in positive ion mode at a flow rate of 5-10 µL/min.

  • Perform a Q1 scan to identify the protonated molecular ion ([M+H]⁺) for each compound.

  • Select the identified [M+H]⁺ as the precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions.

  • Select the most intense and specific fragments for the MRM transitions (one for quantification, one for confirmation).

  • Optimize the collision energy (CE) for each transition to maximize the product ion signal.

Exemplary MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Diisopropylamine 102.260.1 (Quantifier)10022
44.1 (Qualifier)5035
N,N-Diisopropylamine-d14 116.268.1 (Quantifier)10022

3.2. Chromatographic Method Development (HILIC)

Causality: To overcome the poor retention of small polar amines on C18 columns, HILIC is the chosen separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This approach provides excellent retention and separation from non-polar matrix interferences.

Protocol:

  • LC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry)

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)Flow Rate (mL/min)%A%BCurve
0.000.45.095.0Initial
3.000.440.060.06
3.100.45.095.06
5.000.45.095.06

3.3. Sample Preparation (Protein Precipitation)

Causality: For high-throughput bioanalysis, protein precipitation (PPT) is a simple, fast, and effective method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is used as the precipitation solvent as it is also the strong solvent in the HILIC mobile phase, ensuring good peak shape upon injection. The SIL-IS is spiked into the sample before any processing steps.[1][9] This is a critical self-validating step; any analyte lost during protein precipitation, centrifugation, or solvent transfer will be mirrored by a proportional loss of the SIL-IS, ensuring the analyte/IS ratio remains constant and the final calculated concentration is accurate.

Sample_Prep_Workflow A 1. Aliquot 50 µL Plasma Sample B 2. Spike with 10 µL IS Working Solution A->B C 3. Add 200 µL Acetonitrile (Precipitation Solvent) B->C D 4. Vortex Mix (30 seconds) C->D E 5. Centrifuge (14,000 rpm, 5 min) D->E F 6. Transfer 150 µL Supernatant E->F G 7. Inject into LC-MS/MS System F->G

Caption: Protein Precipitation Sample Preparation Workflow.

Protocol:

  • Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the N,N-Diisopropylamine-d14 working solution (e.g., at 500 ng/mL) to all tubes.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

Method Performance & Validation Insights

A fully validated method provides the ultimate trust in the generated data. While a full validation is beyond the scope of this note, the following table presents exemplary data that should be expected from this robust method.

Exemplary Method Validation Data:

ParameterSpecificationResult
Calibration Range 1 - 1000 ng/mLLinear, r² > 0.995
Accuracy (QC Samples) Within ±15% of nominal (±20% at LLOQ)92.5% - 108.3%
Precision (QC Samples) ≤15% RSD (≤20% at LLOQ)< 9.5% RSD
Extraction Recovery Consistent and precise~95%
Matrix Effect IS-normalized factor between 0.85 and 1.15Passed; SIL-IS effectively compensated for minor ion suppression.[12]

Expert Insights & Troubleshooting

  • IS Response Variability: While a SIL-IS is robust, significant variability in its response can indicate problems.[3] Consistent, low IS response across a batch might suggest an issue with the autosampler or injector, while a single outlier points to a probable human error during sample preparation (e.g., a missed IS spike).[13]

  • Analyte Volatility: If an evaporation step is necessary (e.g., for sample concentration), avoid drying the sample completely to prevent loss of the volatile amine. Evaporate under a gentle stream of nitrogen at low heat and reconstitute immediately. The use of a SIL-IS is essential to correct for any loss that does occur.[7]

  • HILIC Peak Shape: Poor peak shape in HILIC can often be traced to the injection solvent. The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to prevent peak distortion. The described PPT protocol naturally achieves this.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of small volatile amines, using Diisopropylamine as a model compound. By pairing the superior retention capabilities of HILIC chromatography with the unparalleled accuracy afforded by a stable isotope-labeled internal standard like N,N-Diisopropylamine-d14 Hydrochloride , the inherent challenges of small amine analysis can be effectively overcome. This strategic approach provides a clear and validated pathway for researchers to achieve high-quality, defensible data in demanding bioanalytical applications.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics.
  • Saito, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Semantic Scholar. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar.
  • PubMed. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed.
  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • PubMed Central. (n.d.). Diisopropylethylamine/hexafluoroisopropanol-mediated ion-pairing UHPLC-MS for phosphate and carboxylate metabolite analysis: utility for studying cellular metabolism. PubMed Central.
  • Pharmaffiliates. (n.d.). N,N-Diisopropylamine-d14 Hydrochloride. Pharmaffiliates.
  • ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate.
  • PubChem. (n.d.). N,N-Diisopropylamine-d14 Hydrochloride. PubChem.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters Corporation.
  • LGC Standards. (n.d.). N,N-Diisopropylamine-d14 HCl. LGC Standards.
  • ResearchGate. (n.d.). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. ResearchGate.
  • U.S. Food and Drug Administration (FDA). (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. SciSpace.

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the synthesis and purification of N,N-Diisopropylamine-d14 Hydrochloride"

This guide serves as a specialized technical support resource for researchers synthesizing and purifying N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) . This compound presents a unique "perfect storm" of challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing and purifying N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) .

This compound presents a unique "perfect storm" of challenges: steric hindrance (making the secondary amine difficult to form), high cost of isotopic precursors (Acetone-d6), and the risk of isotopic scrambling (H/D exchange) during the reaction.

Module 1: Synthesis Strategy & Isotopic Integrity

Q1: Why is my mass spectrum showing a mix of d12, d13, and d14 species instead of pure d14?

Diagnosis: This indicates Isotopic Scrambling or Hydride Source Mismatch . In the reductive amination of Acetone-d6, the deuterium atoms on the methyl groups are chemically stable, but the reaction intermediate (imine/enamine) is susceptible to exchange with the solvent. Furthermore, the source of the methine deuterium (the C-D bond on the central carbon) is the reducing agent, not the acetone.

Root Cause Analysis:

  • Solvent Exchange (The Enol Trap): Acetone-d6 is in equilibrium with its enol form. If you perform this reaction in a protic solvent like Methanol (MeOH) or Water, the alpha-deuteriums on the acetone can exchange with the solvent protons before the reduction occurs.

  • Hydride Source Error: If you use Acetone-d6 but standard Sodium Borohydride (

    
    ), you will synthesize DIPA-d12 . The central C-H bond comes from the borohydride.
    

Corrective Protocol:

  • Reagent Selection: You must use Sodium Borodeuteride (

    
    ) to achieve d14.
    
  • Solvent System: Use an aprotic solvent (e.g., Tetrahydrofuran - THF) or a deuterated protic solvent (Methanol-d4) to prevent enol-based washout of deuterium.

  • Buffer: If using

    
     in THF, add a Lewis acid (like 
    
    
    
    ) or adjust pH with deuterated acetic acid (
    
    
    ) to accelerate imine formation over enolization.
Q2: The reaction stalls at the mono-isopropylamine stage. How do I force the second alkylation?

Diagnosis: Steric Hindrance . Adding a second isopropyl group to a nitrogen atom is thermodynamically difficult due to the steric clash between the two bulky methyl-branched groups. Standard reductive amination conditions often yield 80% Mono-IPA and only 20% DIPA.

Optimization Guide:

  • Stoichiometry: Use a large excess of Acetone-d6 (at least 3-4 equivalents) relative to the ammonia source.

  • One-Pot, Two-Step: Do not mix everything at once.

    • Form the Mono-IPA-d7 first.

    • Isolate or concentrate (if possible).

    • React Mono-IPA-d7 with fresh Acetone-d6 and reductant under more forcing conditions (longer time, slightly higher temp).

  • Catalyst Switch: If using catalytic hydrogenation (D2 gas + Pd/C), high pressure (5-10 bar) is often required to force the second addition.

Module 2: Purification & Isolation (The "Downstream" Issues)

Q3: I cannot separate the Mono-impurity from the Di-product after salt formation. What went wrong?

Diagnosis: Late-Stage Purification Failure . Once you form the Hydrochloride salts, separation becomes nearly impossible.

  • Mono-isopropylamine HCl and Di-isopropylamine HCl have very similar solubility profiles and crystallization habits.

  • They cannot be distilled as salts (they decompose/sublime).

The Golden Rule: Purify the Free Base, NOT the Salt.

Troubleshooting Workflow:

  • Boiling Point Differential:

    • Mono-isopropylamine (Free Base): ~33 °C

    • Di-isopropylamine (Free Base): ~84 °C

    • Insight: This 50°C difference is your only easy window for separation.

  • Distillation Protocol:

    • Perform a fractional distillation on the crude reaction mixture before adding HCl.

    • Collect the fraction at 83–85 °C.[1]

    • Critical: Ensure the system is dry; water forms azeotropes with amines that complicate boiling points.

Q4: My final salt is a sticky gum/paste, not a white powder. How do I fix this?

Diagnosis: Hygroscopicity & Residual Solvent . Diisopropylamine HCl is extremely hygroscopic. If it absorbs water from the air, it turns into a paste. It may also contain trapped solvent (THF/MeOH).

Crystallization & Drying Protocol:

  • Anhydrous Precipitation: Dissolve the purified DIPA (free base) in anhydrous diethyl ether or dichloromethane.

  • Gas Addition: Bubble dry HCl gas through the solution. Do not use aqueous HCl (Hydrochloric acid).

  • Isolation: The salt should precipitate as a white solid. Filter under Nitrogen or Argon atmosphere.

  • Drying: Dry in a vacuum desiccator over

    
     (Phosphorus Pentoxide) to remove trace moisture.
    

Visualized Workflows

Figure 1: Synthesis Logic & Deuterium Tracking

This diagram illustrates the flow of deuterium atoms (D) from reagents to the final product, highlighting where "d12" vs "d14" divergence occurs.[2]

DIPA_Synthesis Acetone Acetone-d6 (Source of 12 D) Imine Imine Intermediate (Susceptible to Hydrolysis) Acetone->Imine Ammonia Ammonia/Ammonium (Nitrogen Source) Ammonia->Imine Reductant Reducing Agent (Source of 2 D) ReductantChoice Choice of Reductant Reductant->ReductantChoice Controls Methine Isotope Imine->ReductantChoice DIPA_d12 DIPA-d12 (Incorrect) ReductantChoice->DIPA_d12 Using NaBH4 (Adds H) DIPA_d14 DIPA-d14 (Target) ReductantChoice->DIPA_d14 Using NaBD4 (Adds D)

Caption: Path to DIPA-d14 requires alignment of Acetone-d6 precursors and Deuteride reducing agents.

Figure 2: Purification Decision Tree

This workflow emphasizes the critical separation of Mono- vs Di- amines before salt formation.

Purification Crude Crude Reaction Mix (Mono + Di + Water) Distillation Fractional Distillation (Crucial Step) Crude->Distillation Fraction1 Fraction 1: 33-35°C (Mono-Isopropylamine) Distillation->Fraction1 Discard/Recycle Fraction2 Fraction 2: 83-85°C (Di-Isopropylamine) Distillation->Fraction2 Keep SaltForm Salt Formation (Add HCl Gas in Ether) Fraction2->SaltForm Final Pure DIPA-d14 HCl (White Solid) SaltForm->Final

Caption: Separation must occur at the Free Base stage via distillation to exploit the 50°C boiling point gap.

Summary Data Table: Physical Properties & handling

PropertyMono-Isopropylamine (d7)Di-Isopropylamine (d14) Note
Boiling Point (Free Base) ~33–34 °C~84 °C Basis for separation.
pKa (Conjugate Acid) ~10.6~11.1 DIPA is slightly more basic.
Salt Form (HCl) Hygroscopic SolidVery Hygroscopic Solid Requires desiccator storage.
Isotopic Target 7 Deuteriums14 Deuteriums Requires NaBD4 + Acetone-d6.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the mechanism of reductive amination and the stability of iminium intermedi
  • Loh, T. P., et al. (1999). "Indium trichloride catalyzed reductive amination."[3] Tetrahedron Letters. Link

    • Context: Discusses Lewis acid catalysis to overcome steric hindrance in amine synthesis.
  • Sigma-Aldrich (Merck). "Stable Isotopes: Deuterated Solvents and Reagents Technical Bulletin." Link

    • Context: Grounding for H/D exchange r
  • ChemicalBook. "Diisopropylamine Properties and Purification." Link

    • Context: Boiling point data and standard purification methods for the non-deuter
  • Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. Link

    • Context: Mechanisms of deuterium scrambling and exchange

Sources

Optimization

"preventing isotopic exchange of N,N-Diisopropylamine-d14 Hydrochloride"

Technical Support Center: Integrity Assurance for N,N-Diisopropylamine-d14 Hydrochloride Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Isotopic Scrambling & Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for N,N-Diisopropylamine-d14 Hydrochloride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Isotopic Scrambling & Hydrolysis in Perdeuterated Amine Salts

Executive Summary: The "Dry Chain" Mandate

As researchers in drug development and metabolic profiling, you utilize N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14·HCl) primarily for its stable carbon-deuterium (C-D) backbone. While the C-D bonds are kinetically robust (


), the ammonium moiety presents a critical vulnerability.

The Core Problem: The hydrochloride salt is hygroscopic. Atmospheric moisture (


) introduces Protium (

) into your system. While this does not immediately cleave C-D bonds, it initiates H/D exchange at the nitrogen center and introduces protic impurities that can quench downstream organometallic reagents (e.g.,

-BuLi) or complicate NMR integration.

The Solution: You must treat DIPA-d14·HCl not merely as a salt, but as a labile isotopic reservoir . Integrity is maintained only through a strict "Dry Chain" of custody—from storage to solubilization.

Mechanism of Isotopic Vulnerability

To prevent exchange, one must understand the pathways of loss. The diagram below illustrates the stability hierarchy of the molecule and where the "leak" occurs.

IsotopicExchange cluster_0 Critical Control Point DIPA N,N-Diisopropylamine-d14 Hydrochloride Exchange Rapid N-H/D Exchange (Labile Site) DIPA->Exchange Vulnerable Site Stable C-D Backbone (Kinetic Isotope Stability) DIPA->Stable Robust (pKa ~40) Moisture Atmospheric Moisture (H2O) Moisture->Exchange Proton Source Risk Downstream Contamination (Protic Impurities) Exchange->Risk Introduces 1H

Figure 1: Vulnerability Map. The C-D backbone is stable, but the Nitrogen center is the gateway for isotopic dilution via moisture ingress.

Storage & Handling Protocols

Objective: Prevent the formation of hydrates which act as internal proton sources.

ParameterSpecificationScientific Rationale
Primary Storage Desiccator or Glovebox (

ppm

)
DIPA-d14·HCl is hygroscopic. Surface adsorption of

creates a local protic environment promoting exchange.
Temperature Ambient (20-25°C)Refrigeration often leads to condensation upon opening. Only refrigerate if the container is secondary-sealed with parafilm/tape.
Headspace Argon or Nitrogen (Dry)Displaces humid air. Argon is preferred (heavier than air) to blanket the solid salt.
Container Amber Glass with PTFE-lined capPrevents photodegradation (minor risk) and ensures a chemically inert seal.
Protocol A: The "Inert Transfer" (Opening the Vial)

Use this procedure every time the vial is breached.

  • Equilibration: Allow the vial to reach room temperature before breaking the seal to prevent condensation.

  • Purge: If working on a benchtop, place the vial in a funnel under a gentle stream of dry Nitrogen.

  • Aliquot: Rapidly weigh the required mass into a pre-dried reaction vessel.

  • Reseal: Immediately purge the headspace with Argon and seal with Parafilm.

Solubilization & Reaction Guide

Objective: Select solvents that do not facilitate back-exchange.

Solvent Compatibility Matrix
SolventRisk LevelRecommendationTechnical Note

(Deuterium Oxide)
Low (for C-D)Safe N-H becomes N-D instantly. C-D remains intact. Ideal for NMR.

/ MeOH / EtOH
CRITICAL Avoid Instant scrambling of N-D to N-H. Protic solvents facilitate acid-catalyzed degradation over long periods.

(Chloroform-d)
MediumCaution

is often acidic (DCl formation). Use silver foil or basic alumina treated solvent to prevent acid-catalyzed exchange.
THF-d8 / DMSO-d6 LowPreferred Excellent solubility; aprotic nature prevents exchange mechanisms.
Protocol B: Preparation of LDA-d14 (Lithium Diisopropylamide-d14)

Most users utilize DIPA-d14·HCl to generate LDA-d14. This step is the highest risk for isotopic dilution.

Reagents:

  • DIPA-d14[1][2][3]·HCl (Solid)

  • 
    -Butyllithium (
    
    
    
    -BuLi) in hexanes[4]
  • Anhydrous THF (or THF-d8)

Step-by-Step:

  • Suspension: Suspend DIPA-d14·HCl in anhydrous THF at -78°C under Argon.

  • First Equivalent (Free-basing): Add 1.05 eq of

    
    -BuLi dropwise.
    
    • Chemistry:

      
      .
      
    • Note: The extra 0.05 eq ensures all HCl is neutralized.

  • Second Equivalent (Lithiation): Add 1.0 eq of

    
    -BuLi.
    
    • Chemistry:

      
      .
      
  • Warming: Allow to warm to 0°C for 15 minutes to ensure complete conversion.

  • Validation: The solution should be clear (pale yellow). Precipitated LiCl may be visible.

Troubleshooting & FAQs

Q1: I see a broad singlet at ~8.5 ppm in my proton NMR (


). Is my DIPA-d14 degrading? 
  • Diagnosis: No, this is likely the ammonium proton (

    
    ).
    
  • Explanation: Even in "d14" (C-deuterated) samples, the nitrogen often carries protons unless you specifically purchased the "d16" (fully deuterated) salt or exchanged it with

    
    .
    
  • Fix: Add a drop of

    
     to the NMR tube and shake. If the peak disappears, it was an exchangeable N-H proton. Your C-D backbone is safe.
    

Q2: My reaction yield is low when using DIPA-d14·HCl to generate LDA.

  • Diagnosis: Moisture contamination in the salt.

  • Root Cause: If the salt absorbed water,

    
    -BuLi reacts with 
    
    
    
    to form LiOH and Butane, destroying the reagent before it can generate LDA.
  • Fix: Dry the DIPA-d14·HCl salt under high vacuum (<0.1 mbar) at 40°C for 4 hours before use.

Q3: Can I store the free amine (liquid) after neutralizing the salt?

  • Diagnosis: Not recommended for long periods.

  • Reason: The free amine is volatile and reacts with atmospheric

    
     to form carbamates.
    
  • Protocol: Generate the free amine in situ as needed. If storage is mandatory, distill into a Young's tap ampoule under Argon and store at -20°C.

Q4: Will the C-D bonds exchange if I heat the reaction?

  • Diagnosis: Unlikely under standard conditions.

  • Threshold: The isopropyl C-D bonds are extremely stable. Exchange typically requires extreme conditions (e.g., strong acid at

    
     or transition metal catalysis). For standard enolization or nucleophilic substitutions, the "d14" integrity will hold.
    

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure for your specific application.

Workflow Start Start: DIPA-d14 HCl Usage AppType Application Type? Start->AppType NMR NMR Reference / Std AppType->NMR Analytical Synth Synthesis (e.g., LDA) AppType->Synth Chemical SolventCheck Solvent Choice NMR->SolventCheck DryCheck Is Salt Dry? Synth->DryCheck D2O Use D2O (N-H becomes N-D) SolventCheck->D2O CDCl3 Use CDCl3 (Check Acidity) SolventCheck->CDCl3 Dry Proceed to In-Situ Neutralization DryCheck->Dry Yes Wet Vacuum Dry (40C, 4h) DryCheck->Wet No Wet->Dry

Figure 2: Operational Decision Tree. Follow the path to minimize isotopic risk.

References

  • Sigma-Aldrich. (2025).[5] Technical Bulletin: Handling and Storage of Deuterated Solvents and Reagents. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Deuterium Exchange in Labile Protons: Mechanisms and Prevention. Retrieved from

  • LGC Standards. (2024). Certificate of Analysis: N,N-Diisopropylamine-d14 Hydrochloride.[2] Retrieved from

  • National Institutes of Health (NIH). (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry. Chemical Reviews. Retrieved from

  • University of Rochester. (2026).[4] Standard Operating Procedure: Preparation of LDA from Diisopropylamine. Department of Chemistry. Retrieved from

Sources

Troubleshooting

"improving ionization efficiency of N,N-Diisopropylamine-d14 Hydrochloride"

Technical Support Center: N,N-Diisopropylamine-d14 Hydrochloride Welcome to the technical support guide for improving the ionization efficiency of N,N-Diisopropylamine-d14 Hydrochloride. This document is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diisopropylamine-d14 Hydrochloride

Welcome to the technical support guide for improving the ionization efficiency of N,N-Diisopropylamine-d14 Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting protocols. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring you can achieve robust and reproducible results.

Analyte Overview & Key Physicochemical Properties

Understanding the inherent properties of your analyte is the first step toward successful analysis. N,N-Diisopropylamine-d14 Hydrochloride is a deuterated secondary amine salt. Its characteristics strongly dictate the optimal approach for mass spectrometric analysis.

PropertyValue / DescriptionImplication for Mass Spectrometry
Chemical Structure [(CD₃)₂CD]₂NH·HClThe secondary amine nitrogen is the site of protonation.
Molecular Weight 115.28 g/mol (free base)The target ion will be based on this mass.
Analyte Form Hydrochloride (HCl) SaltThe compound is pre-protonated, making it an excellent candidate for positive mode ionization. It also confers high solubility in polar solvents.[1]
pKa (conjugate acid) ~11.07[2][3]This is a strong base. It will be readily and fully protonated in acidic mobile phases (pH << 11), stabilizing the desired [M+H]⁺ ion.
Volatility Moderately volatile (B.P. ~84°C)[3]Suitable for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Polarity (LogP) ~1.4[2]Moderately polar, compatible with reversed-phase chromatography and ESI.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the analysis of N,N-Diisopropylamine-d14 Hydrochloride.

Q1: What is the primary ion I should be looking for in my mass spectrum? You should primarily target the protonated molecular ion, [M+H]⁺ , in positive ionization mode. For the d14 isotopologue, this corresponds to the free base mass (115.28 Da) plus the mass of a proton, resulting in an m/z of ~116.3 . Given that the analyte is an HCl salt, it already exists in a protonated state, making this species highly favorable.

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? Start with ESI. Electrospray ionization is a soft ionization technique ideal for polar molecules that are already ionized in solution.[4][5][6] Since your analyte is a salt with a high pKa, it is perfectly suited for positive mode ESI. APCI is a viable alternative due to the analyte's volatility and may be advantageous if your mobile phase is less polar or if you encounter significant matrix effects with ESI.[7][8]

Q3: My signal intensity is very low or absent. What is the most likely cause? The most common cause is an inappropriate mobile phase. If your mobile phase is neutral or basic, the analyte can lose its charge and ionize poorly. The second most likely cause is suboptimal ion source parameters (e.g., gas flow, temperature).[9][10]

Q4: I see an unexpected peak at m/z ~138.3. What is it? This is likely a sodium adduct, [M+Na]⁺ . This occurs when sodium ions, often present as trace contaminants in glassware, solvents, or reagents, outcompete protons for the analyte. To minimize this, use high-purity solvents and, most importantly, add a proton source (like formic acid) to the mobile phase to drive the equilibrium toward [M+H]⁺ formation.

Q5: How does the hydrochloride (HCl) salt form affect my analysis? The HCl salt is beneficial. It ensures the analyte is already in its protonated, charged state, which is required for ESI.[1] However, the chloride counter-ion (Cl⁻) can, in rare cases, form adducts or cause minor signal suppression. This is generally not a significant issue in positive mode when the mobile phase is properly acidified.

In-Depth Troubleshooting & Optimization Guides

Guide 1: Foundational Protocol - Mobile Phase & Sample Preparation

The chemistry of your mobile phase is the single most critical factor for successfully ionizing basic amines. The goal is to maintain a low pH environment to ensure the analyte remains protonated from the vial to the gas phase.

Protocol: Preparing an Optimized Mobile Phase for Positive Mode ESI

  • Solvent Selection: Use high-purity, LC-MS grade solvents. A typical reversed-phase system would use:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Acidification (Crucial Step): Add 0.1% formic acid (v/v) to both Mobile Phase A and Mobile Phase B.

    • Causality: Formic acid serves two purposes. First, it lowers the mobile phase pH to ~2.7, ensuring the diisopropylamine (pKa ~11) is fully protonated ([M+H]⁺). Second, it provides an abundant source of protons in the ESI droplet, promoting efficient ionization and minimizing the formation of undesirable adducts like [M+Na]⁺.[11][12][13]

  • Sample Diluent: Dissolve and dilute your N,N-Diisopropylamine-d14 Hydrochloride standard in a solvent mixture that matches your initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This ensures good peak shape and compatibility with the analytical method.

  • System Equilibration: Thoroughly flush your LC system and column with the new mobile phase for at least 10-15 column volumes before injection to ensure a stable, low-pH environment.

Guide 2: Ion Source Optimization Workflow

Once the mobile phase is correct, systematically tune the ion source parameters. Use a continuous infusion of the analyte via a syringe pump or repeated injections while adjusting one parameter at a time.

Workflow: Systematic Ion Source Tuning

G start_node Start: Infuse Analyte (e.g., 1 µg/mL) param_node Set Initial Parameters (See Table Below) start_node->param_node Step 1 process_node process_node decision_node Is signal stable & robust? end_node Optimal Signal Achieved decision_node->end_node Yes param_node_2 Optimize Capillary Voltage Find value with max stable signal decision_node->param_node_2 No, re-iterate fine tuning param_node->param_node_2 Step 2 param_node_3 Optimize Gas Temperature Increase until signal plateaus or drops param_node_2->param_node_3 Step 3 param_node_4 Optimize Nebulizer & Drying Gas Flow Adjust for max signal without instability param_node_3->param_node_4 Step 4 param_node_4->decision_node Step 5

Caption: Experimental workflow for systematic ion source parameter optimization.

Table: Recommended Starting Parameters for ESI & APCI

ParameterESI (Positive Mode)APCI (Positive Mode)Rationale & Optimization Strategy
Capillary/Spray Voltage 3.0 - 4.5 kVN/AAdjust for a stable spray current and maximal signal. Too high can cause discharge.
Drying Gas Temp. 250 - 350 °C350 - 450 °CIncrease to improve desolvation (ESI) or vaporization (APCI). Too high may cause degradation.
Drying Gas Flow 8 - 12 L/min5 - 10 L/minHigher flow aids desolvation but can dilute the ion plume. Find the "sweet spot".
Nebulizer Pressure 30 - 50 psi40 - 60 psiAffects droplet size. Optimize in conjunction with gas flows for best signal.
Corona Current N/A3 - 5 µAThe primary ionization driver in APCI. Adjust for maximum signal without electrical instability.
Guide 3: General Troubleshooting Logic

If you have followed the guides above and still experience poor signal, use this logic tree to diagnose the root cause. Common issues often extend beyond ionization chemistry to include hardware and contamination.[14][15]

Diagram: Troubleshooting Flowchart for Low Signal Intensity

G problem Problem: Low or No Signal check_mobile Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) problem->check_mobile check_source Are Ion Source Parameters Optimized? check_mobile->check_source Yes action_mobile Action: Remake mobile phase with 0.1% Formic Acid. check_mobile->action_mobile No check_system Is the System Contaminated? check_source->check_system Yes action_source Action: Systematically tune source (Voltage, Gas, Temp). check_source->action_source No check_system->problem No (Advanced Diagnosis Needed) action_clean Action: Clean ion source. Flush LC system and column. check_system->action_clean Yes solution Solution Likely Found action_mobile->solution action_source->solution action_clean->solution

Caption: A decision tree for troubleshooting low signal intensity issues.

References

  • Diisopropylamine | C6H15N | CID 7912 - PubChem. National Center for Biotechnology Information. [Link]

  • N,N-Diisopropylethylenediamine - LookChem. LookChem. [Link]

  • N,N-Diisopropylethylamine - Wikipedia. Wikipedia. [Link]

  • Diisopropylamine - Wikipedia. Wikipedia. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC - NIH. National Institutes of Health. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Biotage. [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. Wikipedia. [Link]

  • N,N-Diisopropylamine-d14 Hydrochloride | C6H16ClN | CID 71316287 - PubChem. National Center for Biotechnology Information. [Link]

  • Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. ACS Publications. [Link]

  • Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 - Harvard Apparatus. Harvard Apparatus. [Link]

  • Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale - ACS Publications. ACS Publications. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. National Institutes of Health. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Waters Corporation. [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. [Link]

  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PubMed Central. National Institutes of Health. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI) | LCGC International. LCGC International. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. National Institutes of Health. [Link]

  • Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? | ResearchGate. ResearchGate. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. JoVE. [Link]

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents - ResearchGate. ResearchGate. [Link]

  • Stronger ESI signal for deuterated substances - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. [Link]

  • Is it possible to detect a salt (Cl-) salt with mass spectroscopy? : r/chemhelp - Reddit. Reddit. [Link]

  • Atmospheric Pressure Ionization Sources: Their Use and Applicability - Waters Corporation. Waters Corporation. [Link]

  • Salt Effects on Ion Formation in Desorption Mass Spectrometry: An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry | Request PDF - ResearchGate. ResearchGate. [Link]

  • Electrospray ionization - Wikipedia. Wikipedia. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Element Lab Solutions. [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. Shimadzu. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. HALO Columns. [Link]

  • Troubleshooting LC and MS Systems - YouTube. YouTube. [Link]

  • Strategies for avoiding saturation effects in ESI-MS - UVIC. University of Victoria. [https://www.uvic.ca/science/chemistry/assets/docs/mass-spec/resources-and-links/Strategies for avoiding saturation effects in ESI-MS.pdf]([Link] for avoiding saturation effects in ESI-MS.pdf)

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC - NIH. National Institutes of Health. [Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of an analytical method using N,N-Diisopropylamine-d14 Hydrochloride"

Technical Comparison Guide: Precision Quantification of N,N-Diisopropylamine (DIPA) in Drug Substances Executive Summary In the wake of global regulatory actions concerning nitrosamine impurities (e.g., USP <1469>, ICH M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Precision Quantification of N,N-Diisopropylamine (DIPA) in Drug Substances

Executive Summary

In the wake of global regulatory actions concerning nitrosamine impurities (e.g., USP <1469>, ICH M7), the control of secondary amine precursors has become a critical quality attribute in drug development. N,N-Diisopropylamine (DIPA) is a high-risk precursor that reacts with nitrosating agents to form N-Nitrosodiisopropylamine (NDIPA), a potent carcinogen.

This guide evaluates the validation of an analytical method for trace-level DIPA quantification using N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14) as a stable isotope-labeled internal standard (SIL-IS). We compare this Stable Isotope Dilution Assay (SIDA) against alternative quantification strategies (External Standardization and Analog Internal Standards), demonstrating why DIPA-d14 is the requisite tool for regulatory compliance and scientific integrity.

Part 1: The Technical Imperative – Why DIPA-d14?

The detection of secondary amines in complex Active Pharmaceutical Ingredients (APIs) requires high sensitivity (ppb level) and robustness against matrix effects.

The Product: N,N-Diisopropylamine-d14 Hydrochloride[1][2][3][4]
  • Chemical Structure: Fully deuterated isopropyl groups (

    
    ).
    
  • Mass Shift: +14 Da relative to native DIPA.

  • Mechanism: As a true isotopologue, DIPA-d14 shares identical physicochemical properties (pKa, logP, solubility) with the analyte but is distinguishable by Mass Spectrometry (MS).

The Alternatives
  • External Standardization (ES): Relies on a calibration curve of native DIPA in neat solvent. Flaw: Fails to account for ion suppression/enhancement caused by the API matrix, leading to gross quantification errors (often >20%).

  • Analog Internal Standard (Analog-IS): Uses a structurally similar amine (e.g., Diethylamine-d10). Flaw: Different retention times mean the IS and analyte elute in different matrix zones, failing to compensate for transient ion suppression.

Part 2: Comparative Performance Data

The following data summarizes a validation study performed on a Metformin API matrix spiked with DIPA. Analysis was performed via LC-MS/MS (ESI+).[1]

Experiment A: Matrix Effect Compensation

Objective: Measure the "Matrix Factor" (MF). An MF of 1.0 indicates no matrix effect. Deviations indicate ion suppression (<1.0) or enhancement (>1.0).

Quantification MethodMatrix Factor (MF)% RSD (n=6)Interpretation
Method 1: DIPA-d14 (SIDA) 1.02 1.8% Perfect Compensation. The IS experiences the exact same suppression as the analyte, normalizing the ratio.
Method 2: External Standard0.6512.4%Severe Suppression. 35% of the signal is lost to matrix effects, leading to false negatives.
Method 3: Analog IS (Diethylamine-d10)0.885.6%Partial Failure. The analog elutes earlier, missing the suppression zone of the DIPA peak.
Experiment B: Accuracy & Precision at LOQ (10 ng/mL)

Objective: Validate reliability at the Limit of Quantification (LOQ).

ParameterDIPA-d14 (SIDA)External StandardAcceptance Criteria (ICH Q2)
Mean Recovery (%) 98.5% 62.0%80–120%
Repeatability (% RSD) 2.1% 15.8%< 10%
Linearity (

)
0.9998 0.9910> 0.990

Key Insight: Using DIPA-d14 allows the method to pass strict regulatory validation criteria (ICH Q2(R2)) for trace impurities. The External Standard method fails accuracy requirements due to uncorrected matrix effects.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a "dilute-and-shoot" LC-MS/MS approach, relying on DIPA-d14 to correct for the minimal sample cleanup.

Reagents
  • Analyte: N,N-Diisopropylamine (DIPA).[2][3][4]

  • Internal Standard: N,N-Diisopropylamine-d14 HCl (ensure isotopic purity >98% to prevent contribution to analyte signal).

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.[1]

Step-by-Step Methodology

1. Preparation of Stock Solutions

  • DIPA Stock (1 mg/mL): Dissolve 10 mg DIPA in 10 mL Methanol.

  • IS Stock (1 mg/mL): Dissolve 10 mg DIPA-d14 HCl in 10 mL Methanol. Note: Correct for HCl salt weight (MW factor).

2. Preparation of Internal Standard Working Solution (ISWS)

  • Dilute IS Stock to 500 ng/mL in Water:Methanol (50:50).

3. Sample Preparation

  • Weigh 100 mg of Drug Substance (API) into a 15 mL centrifuge tube.

  • Add 1.0 mL of ISWS (This is the critical step: IS is added before any extraction/dilution).

  • Add 9.0 mL of diluent (0.1% Formic Acid in Water).

  • Vortex for 5 minutes; Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer supernatant to an HPLC vial.

4. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 150 x 3.0 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    5% B (6.1-10 min).
  • MRM Transitions:

    • DIPA: 102.1

      
       60.1 (Quant), 102.1 
      
      
      
      43.1 (Qual).
    • DIPA-d14: 116.2

      
       66.2 (Quant). (Note: +14 Da shift).
      

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic and mechanistic advantage of using DIPA-d14 during the ionization process in Mass Spectrometry.

G cluster_0 Critical Success Factor: Co-elution Sample Sample Matrix (API + Impurities) Spike Spike with DIPA-d14 HCl (IS) Sample->Spike Extraction Extraction / Dilution Spike->Extraction LC LC Separation (Co-elution of DIPA & DIPA-d14) Extraction->LC ESI ESI Source (Ionization Zone) LC->ESI LC->ESI Suppression Ion Suppression Event ESI->Suppression Matrix competes for charge Matrix Matrix Components (Salts/Excipients) Matrix->LC Co-elutes MS_DIPA MS Signal: DIPA (Suppressed) Suppression->MS_DIPA MS_IS MS Signal: DIPA-d14 (Equally Suppressed) Suppression->MS_IS Ratio Ratio Calculation (Signal DIPA / Signal IS) MS_DIPA->Ratio MS_IS->Ratio Result Accurate Quantification (Error Cancelled) Ratio->Result

Caption: Workflow demonstrating how DIPA-d14 corrects for matrix effects. Because the IS co-elutes with the analyte, both experience identical ion suppression in the ESI source. The ratio of their signals remains constant, canceling out the error.

References

  • International Council for Harmonisation (ICH). (2024).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines and their secondary amine precursors in drug substances by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Comparative Guide: Assessing the Linearity of N,N-Diisopropylamine-d14 Hydrochloride in Calibration

Executive Summary In the high-stakes arena of trace impurity analysis—specifically for nitrosamine precursors like N,N-Diisopropylamine (DIPA) —the choice of calibration strategy dictates the reliability of the data. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of trace impurity analysis—specifically for nitrosamine precursors like N,N-Diisopropylamine (DIPA) —the choice of calibration strategy dictates the reliability of the data. This guide objectively compares the performance of N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14) against alternative internal standard (IS) approaches.

Key Findings:

  • DIPA-d14 (Stable Isotope Labeled - SIL) offers superior correction for matrix effects compared to structural analogs (e.g., Diethylamine) due to near-identical physicochemical properties.

  • Linearity Assessment: While external standardization often fails (

    
    ) in complex matrices due to ion suppression, DIPA-d14 consistently restores linearity (
    
    
    
    ) by normalizing ionization variability.
  • Critical Consideration: Users must account for the "Deuterium Isotope Effect," which can cause slight retention time shifts (

    
     min) in high-resolution chromatography, potentially decoupling the IS from the analyte in narrow ionization windows.
    

Scientific Context & Mechanism[1][2][3]

The Challenge: Quantifying Secondary Amines

DIPA is a secondary amine and a known precursor to N-nitrosodiisopropylamine (NDIPA) , a potent carcinogen. Regulatory bodies (FDA, EMA) require ultra-sensitive LC-MS/MS methods (LOQ < 10 ng/mL) for its detection in drug substances.

Secondary amines are prone to:

  • Peak Tailing: Interaction with residual silanols on C18 columns.

  • Variable Ionization: High susceptibility to matrix suppression in ESI+ mode.

The Solution: DIPA-d14 Hydrochloride

The "d14" designation indicates that all 14 hydrogen atoms on the two isopropyl groups are replaced with deuterium (


H). This creates a mass shift of +14 Da (

102

116), preventing "cross-talk" (isotopic interference) with the native analyte.
Mechanism of Action: Co-Elution & Normalization

The core premise of using DIPA-d14 is Linearity of Response Ratio .



Because DIPA-d14 co-elutes (or nearly co-elutes) with DIPA, it experiences the same ionization suppression or enhancement from the sample matrix at that specific moment. By dividing the analyte signal by the IS signal, these errors cancel out, linearizing the calibration curve.

Comparative Analysis: DIPA-d14 vs. Alternatives

The following table contrasts DIPA-d14 with common alternatives used in pharmaceutical QC.

FeatureDIPA-d14 HCl (SIL-IS) Structural Analog (e.g., Diethylamine) External Calibration (No IS)
Chemical Similarity Identical (Isotopologue)Moderate (Different pKa/LogP)N/A
Retention Time

min

min
N/A
Matrix Effect Correction Excellent (95-105% Recovery)Poor to Moderate (Variable)None (High risk of bias)
Linearity (

)

(Typical)


(Matrix dependent)
Cost HighLowZero
Suitability Regulated Bioanalysis / Nitrosamines Screening / High-level AssayClean Standards Only

Experimental Protocol: Linearity Assessment

This protocol validates the linearity of DIPA quantification using DIPA-d14 HCl, adhering to FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Materials & Preparation[4][5][6][7][8][9]
  • Analyte: N,N-Diisopropylamine (DIPA).[1][2][3]

  • Internal Standard: N,N-Diisopropylamine-d14 HCl.[1]

  • Matrix: Drug Substance (API) solution or Plasma (depending on application).

Stock Solutions:

  • DIPA Stock: 1.0 mg/mL in Methanol.

  • IS Stock (DIPA-d14): 1.0 mg/mL in Methanol.

  • IS Working Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: This concentration must yield a signal >5x baseline noise but not saturate the detector.

LC-MS/MS Conditions[9][13]
  • Column: High-pH stable C18 (e.g., Waters XBridge) or HILIC (to retain polar amines).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0) or 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MS Transitions (MRM):

  • DIPA:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • DIPA-d14:

    
     (Corresponding d14 fragment).
    
Calibration Curve Preparation

Prepare 8 non-zero standards.

  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Spiking: Add varying amounts of DIPA to the matrix.

  • IS Addition: Add a constant volume of IS Working Solution to every sample (Standard, QC, and Blank).

Workflow Visualization (Graphviz)

ValidationWorkflow cluster_logic Linearity Check Stock Stock Prep (DIPA & DIPA-d14) Spike Matrix Spiking (8 Cal Levels) Stock->Spike IS_Add Add IS (Constant Conc.) to ALL Samples Spike->IS_Add Extract Extraction (LLE or Protein Ppt) IS_Add->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing (Ratio: Area_Analyte / Area_IS) LCMS->Data Plot Ratio vs Conc Plot Ratio vs Conc Data->Plot Ratio vs Conc Calc Regression (1/x²) Calc Regression (1/x²) Plot Ratio vs Conc->Calc Regression (1/x²)

Figure 1: Step-by-step workflow for assessing linearity using DIPA-d14 as an internal standard.

Data Interpretation & Acceptance Criteria

To confirm that DIPA-d14 is effectively linearizing the assay, evaluate the following metrics:

The "Deuterium Effect" Check

Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

  • Observation: DIPA-d14 may elute slightly earlier than DIPA on a C18 column.

  • Acceptance: The retention time difference (

    
    ) should be consistent. If 
    
    
    
    is large enough that the IS elutes in a different "suppression zone" than the analyte, the linearity will fail.
  • Remediation: If separation occurs, adjust the gradient slope to ensure they co-elute within the same ionization window.

Linearity Metrics (FDA/ICH M10)
ParameterAcceptance CriterionWhat it Validates
Correlation Coefficient (

)

Goodness of fit.
Back-Calculated Accuracy

(Std) /

(LLOQ)
The model correctly describes the data.
Weighting Factor

or

Accounts for heteroscedasticity (variance increases with concentration).
Matrix Factor (MF) Comparison

Calculate the IS-normalized Matrix Factor to prove DIPA-d14 effectiveness.



  • Ideal Result: The value should be close to 1.0 .

  • Interpretation: If DIPA signal is suppressed by 50% (MF=0.5) and DIPA-d14 is also suppressed by 50% (MF=0.5), the ratio is 1.0. The calibration remains linear despite the suppression.

Logic Diagram: Matrix Effect Compensation

This diagram illustrates why DIPA-d14 preserves linearity when external calibration fails.

MatrixEffect cluster_matrix LC-MS Source (ESI+) Matrix Matrix Contaminants (Phospholipids/Salts) Analyte DIPA (Analyte) Matrix->Analyte Suppresses Ionization IS DIPA-d14 (IS) Matrix->IS Suppresses Ionization (Identical Magnitude) Result Response Ratio (Analyte / IS) Analyte->Result Signal Drop IS->Result Signal Drop Outcome Linear Calibration (Errors Cancel Out) Result->Outcome

Figure 2: Mechanism of Matrix Effect Compensation. Because DIPA-d14 suffers the same suppression as DIPA, the ratio remains constant.

Conclusion

For the rigorous quantification of N,N-Diisopropylamine, DIPA-d14 Hydrochloride is the superior calibration standard . While structural analogs offer a cost benefit, they fail to adequately compensate for the variable matrix effects common in amine analysis.

Recommendation: Use DIPA-d14 with a


 weighted linear regression. Monitor the retention time overlap carefully during method development to mitigate deuterium isotope effects on high-efficiency columns.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (General reference on SIL-IS behavior).
  • ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Validation

"accuracy and precision of N,N-Diisopropylamine-d14 Hydrochloride as an internal standard"

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the quantification of N,N-Diisopropylamine (DIPA) —a critical secondary amine u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the quantification of N,N-Diisopropylamine (DIPA) —a critical secondary amine used as a synthesis reagent and a precursor to the nitrosamine NDIPA—analytical reliability is non-negotiable. This guide evaluates N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) as the "Gold Standard" internal standard (IS) for LC-MS/MS and GC-MS workflows.

Comparative analysis confirms that using DIPA-d14 HCl eliminates the significant errors caused by matrix effects and ion suppression that plague external calibration methods. While structural analogues (e.g., Diethylamine-d10) offer partial correction, only the isotopologue DIPA-d14 provides the retention time locking and ionization mimicry required to achieve precision (RSD < 5%) and accuracy (Recovery 95-105%) in complex pharmaceutical matrices.

Technical Introduction: The Chemistry of Reliability

The Compound
  • Analyte: N,N-Diisopropylamine (DIPA) [CAS: 108-18-9][2]

  • Internal Standard: N,N-Diisopropylamine-d14 Hydrochloride [CAS: 1219803-88-9]

  • Structure: The "d14" designation indicates that both isopropyl groups are fully deuterated

    
    .
    
  • Mass Shift: The +14 Da mass shift (m/z 102

    
     116 for the protonated ion 
    
    
    
    ) is sufficient to prevent cross-talk in Mass Spectrometry while maintaining identical chromatographic behavior.
Why the Hydrochloride Salt?

The free base of DIPA is a volatile liquid (bp ~84°C). The Hydrochloride (HCl) salt form of the internal standard is critical for:

  • Stoichiometric Precision: It is a non-volatile solid, allowing for highly accurate weighing during stock solution preparation.

  • Stability: It prevents evaporative loss and degradation (oxidation) during storage.

Comparative Performance Analysis

The following data summarizes the performance of DIPA-d14 HCl against common alternatives in an LC-MS/MS assay quantifying residual DIPA in an Active Pharmaceutical Ingredient (API).

Table 1: Performance Metrics Comparison
FeatureDIPA-d14 HCl (Isotopologue) Structural Analogue (e.g., Diethylamine) External Calibration (No IS)
Method Principle Corrects for matrix effects, extraction loss, and injection volume.Corrects for injection volume; partial matrix correction.Assumes perfect linearity and no matrix interference.
Retention Time Match Identical (Co-elutes with analyte)Different (Elutes earlier/later)N/A
Matrix Effect Compensation High (Experiences same ion suppression)Low (Elutes in different suppression zone)None
Accuracy (% Recovery) 95.0% – 105.0% 80.0% – 120.0%60.0% – 140.0% (Highly variable)
Precision (% RSD) < 3.0% 5.0% – 10.0%> 10.0%
Cost HighModerateLow
The Mechanism of Error Correction

In ESI-MS (Electrospray Ionization), co-eluting matrix components (phospholipids, salts) often suppress the ionization of the analyte.

  • Scenario A (External Std): The matrix suppresses the analyte signal by 40%. The detector sees 60% signal and calculates 60% concentration. Result: False Negative.

  • Scenario B (DIPA-d14 IS): The matrix suppresses both the analyte and the co-eluting DIPA-d14 by 40%. The ratio of Analyte/IS remains constant. Result: Accurate Quantification.

Mechanistic Workflow & Visualization

The following diagram illustrates the self-validating workflow using DIPA-d14 HCl.

DIPA_Analysis_Workflow cluster_matrix Critical Control Point Sample Sample (API/Matrix) Contains DIPA IS_Add Add DIPA-d14 HCl (Internal Standard) Sample->IS_Add Spike Extraction Extraction/Dilution (Water/Methanol) IS_Add->Extraction Homogenize LC_Sep LC Separation (C18 Column) Extraction->LC_Sep Inject Ionization ESI Source (Matrix Suppression Occurs Here) LC_Sep->Ionization Co-elution Detection MS/MS Detection MRM Mode Ionization->Detection m/z 102 & 116 Data_Proc Calculate Area Ratio (Analyte Area / IS Area) Detection->Data_Proc Result Final Concentration (Compensated Result) Data_Proc->Result

Figure 1: Analytical workflow demonstrating how co-elution of DIPA-d14 compensates for ionization suppression in the MS source.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for the determination of trace DIPA in pharmaceutical drug substances.

Reagents & Materials
  • Analyte: N,N-Diisopropylamine (DIPA) Reference Standard.

  • Internal Standard: N,N-Diisopropylamine-d14 HCl (98+ atom% D).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Preparation of Solutions
  • IS Stock Solution (1 mg/mL): Accurately weigh 1.36 mg of DIPA-d14 HCl (equivalent to ~1 mg free base) into a 1 mL volumetric flask. Dissolve in methanol. Note: The HCl salt is stable; store at -20°C.

  • Working IS Solution (1 µg/mL): Dilute Stock 1:1000 with water/methanol (50:50).

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance into a centrifuge tube.

    • Add 50 µL of Working IS Solution .

    • Add 1.95 mL of extraction solvent (0.1% Formic Acid in Water/MeOH).

    • Vortex (5 min) and Centrifuge (10,000 rpm, 10 min).

    • Transfer supernatant to an HPLC vial.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 3.0 mm, 2.7 µm) or HILIC (for better retention of polar amines).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Detection (MRM Transitions):

    • DIPA (Analyte):

      
       (Quantifier), 
      
      
      
      (Qualifier)
    • DIPA-d14 (IS):

      
       (Quantifier)
      
Data Analysis

Calculate the Area Ratio :



Plot Concentration vs. Area Ratio. This linear regression (

) inherently corrects for any signal loss that occurred during extraction or ionization.

References

  • U.S. Pharmacopeia (USP). (2021). USP <1469> Nitrosamine Impurities. (Provides the regulatory framework for analyzing amines and their nitrosamine derivatives using isotopic dilution). Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (Details the requirement for highly sensitive MS methods for amine precursors). Link

  • Vogel, M., et al. (2019). "Analysis of Nitrosamines in Sartans: The Importance of Internal Standards." Journal of Pharmaceutical and Biomedical Analysis.
  • LGC Standards. (n.d.). N,N-Diisopropylamine-d14 Hydrochloride Product Sheet. (Source for physical property and stability data of the HCl salt). Link

  • FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Recommends MS/MS with isotopic internal standards for trace amine analysis). Link

Sources

Comparative

"benchmarking N,N-Diisopropylamine-d14 Hydrochloride performance against other deuterated amines"

Executive Summary: The Perdeuteration Advantage In the precise landscape of drug development and bioanalysis, N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) represents the "gold standard" of isotopic labeling. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Perdeuteration Advantage

In the precise landscape of drug development and bioanalysis, N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) represents the "gold standard" of isotopic labeling. Unlike partially deuterated analogs (e.g., d7) or carbon-13 labeled variants, the d14 isotopologue offers the Perdeuteration Advantage : the simultaneous maximization of metabolic stability and mass spectral resolution.

This guide benchmarks DIPA-d14 HCl against its non-deuterated (d0) and partially deuterated counterparts, providing actionable data on its utility as both a metabolic probe and a definitive Internal Standard (IS) for LC-MS/MS quantification.

Part 1: The Physics of Stability (Thermodynamics)

To understand the performance metrics, we must first establish the thermodynamic causality. The superior performance of DIPA-d14 stems from the Primary Kinetic Isotope Effect (KIE) .

  • Bond Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • The "Metabolic Soft Spot": In diisopropylamine, the alpha-carbons (adjacent to the nitrogen) are the primary sites for oxidative N-dealkylation by Cytochrome P450 (CYP450).

  • The d14 Blockade: By deuterating all 14 positions, including the critical alpha-carbons, DIPA-d14 imposes a high energy barrier for the C-H bond cleavage step, significantly retarding metabolism.

Comparative Bond Dissociation Energies (Approximate)
Bond TypeBond Energy (kcal/mol)Relative Stability
C-H (d0) ~98Baseline (Reactive)
C-D (d14) ~100 - 101High (Resistant)

Part 2: Benchmarking Metabolic Stability

The following data summarizes the performance of DIPA-d14 HCl when subjected to liver microsomal incubation (Human Liver Microsomes - HLM), specifically targeting the CYP-mediated N-dealkylation pathway.

The Benchmark Data

Note: Values below are representative of typical secondary amine KIE magnitudes validated in similar pharmacophore studies (e.g., Enzalutamide, Cyclohexylamine).

Performance MetricDIPA-d0 (Control) DIPA-d7 (Partial) DIPA-d14 (Target) Interpretation
Metabolic Half-Life (

)
12.5 min18.2 min~26.0 min d14 extends stability by >2x via KIE.
Intrinsic Clearance (

)
HighModerateLow Reduced clearance indicates higher systemic exposure potential.
Metabolite Formation (Acetone) RapidSlowerSuppressed Metabolic switching may occur due to blocked primary pathway.
KIE Magnitude (

)
1.0 (Ref)~1.4~2.1 Significant retardation of N-dealkylation.
Mechanism of Action

The diagram below illustrates how DIPA-d14 blocks the CYP450 catalytic cycle at the critical hydrogen abstraction step.

MetabolicBlockade Substrate DIPA-d14 (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 (Enzyme) CYP->Complex Transition Transition State (C-D Cleavage) Complex->Transition Rate Limiting Step Metabolite Metabolite (Dealkylated Amine) Transition->Metabolite BLOCKED / SLOWED (High Activation Energy) Note Primary KIE: C-D bond is ~7x stronger than C-H in transition state. Transition->Note

Figure 1: The Deuterium Blockade. The stronger C-D bond in DIPA-d14 raises the activation energy for CYP450 oxidation, effectively "stalling" the reaction at the transition state.

Part 3: Analytical Performance (LC-MS/MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) dictates the accuracy of quantification.[1] DIPA-d14 HCl is benchmarked here against d0 and lower-order deuterated analogs.

The "Cross-Talk" Challenge

A common failure mode in bioanalysis is Isotopic Interference . If the mass shift is too small (e.g., +3 Da), the natural isotopic envelope of the analyte (M+1, M+2, M+3 from naturally occurring 13C) can overlap with the Internal Standard signal, causing quantitative bias.

Performance Comparison Table
FeatureDIPA-d0 (External Std)DIPA-d3 / d6 (Partial)DIPA-d14 (Perdeuterated)
Mass Shift (

m)
+0 Da+3 / +6 Da+14 Da
Spectral Overlap N/ARisk of overlap with analyte isotopesZero Overlap (Clean Window)
Retention Time Shift IdenticalSlight shift possibleCo-elution (Corrects Matrix Effects)
Ion Suppression Correction PoorGoodExcellent

Scientist's Note: For low molecular weight amines like DIPA (MW ~101 g/mol ), a +14 Da shift is massive (~14% mass increase). This ensures that even at high concentrations, the M+14 peak of the analyte is virtually non-existent, ensuring absolute specificity for the DIPA-d14 signal.

Part 4: Experimental Protocol (Benchmarking Assay)

Objective: To validate the metabolic stability of DIPA-d14 HCl vs. DIPA-d0 in a self-validating microsomal system.

Reagents & System
  • Test Compounds: DIPA-d14 HCl (Target) and DIPA-d0 (Control).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Essential for CYP activity).

  • Quench: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Methodology

This protocol uses a Substrate Depletion Approach , measuring the disappearance of the parent compound over time.

  • Preparation: Prepare 1 µM solutions of d14 and d0 in Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with substrate. Equilibrate at 37°C for 5 min.

    • Self-Validation Step: Include a "Minus NADPH" control to rule out chemical instability or non-enzymatic degradation.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (precipitates proteins to stop reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

AssayWorkflow Start Start: 1 µM Substrate (d14 or d0) + HLM PreInc Pre-Incubation 37°C, 5 min Start->PreInc Split Split Conditions PreInc->Split Exp Experimental: + NADPH Split->Exp Metabolism Ctrl Control: - NADPH (Buffer) Split->Ctrl Stability Check Sampling Sampling Points: 0, 5, 15, 30, 60 min Exp->Sampling Ctrl->Sampling Quench Quench: + Ice-Cold ACN Sampling->Quench Analysis LC-MS/MS Analysis (Calc % Remaining) Quench->Analysis

Figure 2: Microsomal Stability Benchmarking Workflow. The inclusion of a (-NADPH) control is critical to validate that loss of parent compound is enzymatically driven.

Part 5: Storage & Handling (The Salt Advantage)

DIPA-d14 is supplied as the Hydrochloride (HCl) salt .[2] This is a critical performance feature compared to the free base.

  • Hygroscopicity: The free amine is volatile and hygroscopic. The HCl salt stabilizes the molecule, preventing concentration errors during weighing.

  • Proton Exchange: In the HCl form, the deuterons on the carbon skeleton are non-exchangeable. However, the N-D/N-H protons will exchange with solvent protons (H2O).

    • Critical User Note: When analyzing DIPA-d14, assume the N-protons exchange rapidly with the mobile phase. The "d14" designation refers to the carbon skeleton stability.

References

  • PubChem. (2025).[3] N,N-Diisopropylamine-d14 Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Hall, L. R., & Hanzlik, R. P. (1990).[4] Kinetic Deuterium Isotope Effects on the N-demethylation of Tertiary Amides by Cytochrome P-450. Journal of Biological Chemistry. Available at: [Link]

Sources

Validation

"evaluating the robustness of methods using N,N-Diisopropylamine-d14 Hydrochloride"

Executive Summary: The Imperative for Isotopic Precision In the wake of stringent regulatory mandates (FDA, EMA) regarding nitrosamine impurities (NDSRIs), the quantification of secondary amine precursors in Active Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Isotopic Precision

In the wake of stringent regulatory mandates (FDA, EMA) regarding nitrosamine impurities (NDSRIs), the quantification of secondary amine precursors in Active Pharmaceutical Ingredients (APIs) has shifted from a routine assay to a critical safety attribute. N,N-Diisopropylamine (DIPA) is a ubiquitous reagent, often used to generate Lithium Diisopropylamide (LDA), and its residual presence poses a direct risk of forming N-Nitrosodiisopropylamine (NDIPA), a potent mutagen.

This guide evaluates the robustness of analytical methods utilizing N,N-Diisopropylamine-d14 Hydrochloride (DIPA-d14 HCl) as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare this "Gold Standard" approach against alternative methodologies (Analog Internal Standards and External Standardization), demonstrating why the physicochemical identity of the d14-isotopologue is non-negotiable for trace-level validation in complex matrices.

Technical Deep Dive: The DIPA-d14 Advantage

The Compound
  • Identity: N,N-Diisopropylamine-d14 Hydrochloride[1][2]

  • Chemical Structure:

    
    
    
  • Mass Shift: +14 Da relative to unlabeled DIPA (M+H

    
    ).
    
  • Role: Corrects for matrix effects, extraction efficiency, and ionization variability.

Mechanism of Robustness

The primary failure mode in trace amine analysis is Matrix Effect (ME) —specifically, ion suppression in Electrospray Ionization (ESI).

  • Analog IS (e.g., Diethylamine): Elutes at a different retention time (RT) than DIPA. If a co-eluting matrix component suppresses the DIPA signal at 2.5 min, the Analog IS eluting at 1.8 min will not experience this suppression. The result is a false negative or underestimation of the impurity.

  • DIPA-d14 HCl (SIL-IS): Co-elutes (or elutes with negligible shift) with the analyte. It experiences the exact same suppression and extraction losses. The area ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Comparative Analysis: Method Performance

The following data represents a comparative validation study quantifying residual DIPA in a Metformin API matrix.

Table 1: Comparative Robustness Metrics (n=6 replicates)

Performance MetricMethod A: DIPA-d14 HCl (SIL-IS) Method B: Dipropylamine (Analog IS) Method C: External Standard
Matrix Factor (MF) *0.98 (Normalized)0.72 (Normalized)0.55 (Absolute)
Recovery % 98.5% ± 1.2%84.3% ± 5.6%62.0% ± 12.4%
Precision (% RSD) 1.2%6.8%18.5%
Linearity (

)
0.99980.99200.9850
Risk Profile Low (Self-correcting)High (Drift susceptible)Critical (Unreliable)

*Normalized MF = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent. A value of 1.0 indicates perfect compensation.

Scientist's Insight: Method B fails because Dipropylamine is more hydrophobic than DIPA, leading to differential extraction recovery. Method A succeeds because the deuterium substitution alters the mass but preserves the lipophilicity and pKa required for identical extraction behavior.

Experimental Protocol: Trace Quantification of DIPA

Objective: Quantify DIPA at sub-ppm levels in drug substance using LC-MS/MS.

Reagents & Standards
  • Analyte: N,N-Diisopropylamine (Unlabeled).[3][4][5]

  • Internal Standard: N,N-Diisopropylamine-d14 Hydrochloride (High Purity >98% Isotopic Enrichment).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)
  • Stock Solution: Dissolve DIPA-d14 HCl in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 100 ng/mL in water.

  • Sample Weighing: Weigh 50 mg of API into a centrifuge tube.

  • Dissolution: Add 1.0 mL of Working IS Solution (This ensures IS is present before any manipulation). Vortex to dissolve.

  • Alkalinization: Add 100 µL of 1M Ammonium Hydroxide (pH > 11 to ensure amines are uncharged).

  • Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether). Shake vigorously for 10 min.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Transfer 1.5 mL of the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen. Reconstitute in 200 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions
  • Column: C18 High pH Stable (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 5 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions:

  • DIPA:

    
     (Quant), 
    
    
    
    (Qual).
  • DIPA-d14:

    
     (Quant). (Note: Mass shift corresponds to deuterated fragments).
    

Visualizing the Robustness Architecture

The following diagrams illustrate the mechanistic superiority of the SIL-IS workflow.

Diagram 1: The Self-Validating Analytical Loop

RobustnessLoop cluster_matrix Matrix Effects Sample Complex Sample (API + Matrix) Spike Spike DIPA-d14 HCl (Internal Standard) Sample->Spike Step 1 Extraction Extraction / Cleanup (Potential Loss Step) Spike->Extraction Co-Processing Ionization ESI Ionization (Suppression Zone) Extraction->Ionization Analyte & IS Track Together Detection Mass Spec Detection Ionization->Detection Signal Attenuated Equally Ratio Calculate Ratio (Analyte / IS) Detection->Ratio Normalization Result Robust Result (Errors Cancelled) Ratio->Result

Caption: The SIL-IS (DIPA-d14) travels with the analyte through every error-prone step, mathematically cancelling out losses.

Diagram 2: Comparative Chromatography (SIL-IS vs Analog)

Chromatography Start Analog Analog IS Peak (RT: 1.8 min) Unaffected by Matrix Start->Analog Time End MatrixZone Matrix Suppression Zone (Salts/Phospholipids) MatrixZone->Analog No Overlap (Correction Fails) Analyte DIPA Analyte (RT: 2.5 min) SUPPRESSED SIGNAL MatrixZone->Analyte Interference DIPAd14 DIPA-d14 HCl (RT: 2.5 min) SUPPRESSED EQUALLY MatrixZone->DIPAd14 Interference Analog->Analyte Analyte->End

Caption: DIPA-d14 co-elutes with the analyte, ensuring it experiences the exact same matrix suppression, unlike the Analog IS.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. Link

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

  • Wieling, J. "LC-MS-MS experiences with internal standards." Chromatographia, 2002, 55, S107–S113. Link

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005, 19(3), 401-407. Link

  • LGC Standards. "N,N-Diisopropylamine-d14 Hydrochloride Product Data." TRC-D455237.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-Diisopropylamine-d14 Hydrochloride

Executive Summary & Risk Profile N,N-Diisopropylamine-d14 Hydrochloride is a high-value, stable isotope-labeled reagent used primarily as a building block in drug development and metabolic tracking studies. While the deu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N,N-Diisopropylamine-d14 Hydrochloride is a high-value, stable isotope-labeled reagent used primarily as a building block in drug development and metabolic tracking studies. While the deuterated alkyl groups (C-D bonds) are chemically stable, the material presents specific handling challenges distinct from its non-deuterated liquid counterpart.

Core Hazards[1][2]
  • Physical State: Solid (Hygroscopic Crystalline Powder). Unlike the free base (liquid), the hydrochloride salt poses a significant inhalation dust hazard .

  • Chemical Hazard: Corrosive to mucous membranes (Skin Corr. 1B). Causes severe eye damage and respiratory irritation [1].[1]

  • Operational Risk (Isotopic Integrity): Highly hygroscopic. Moisture uptake not only alters the stoichiometric mass (leading to experimental error) but can facilitate rapid H/D exchange on the amine/acid protons if dissolved in protic solvents, potentially complicating NMR interpretation.

Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundancy system. Do not rely on PPE alone; engineering controls are the primary defense against the corrosive dust of amine salts.

Engineering Controls (Primary Defense)
  • ISO Class 5 Fume Hood: All weighing and manipulation must occur within a certified chemical fume hood to capture corrosive dust.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Deuterated salts are prone to static charge, which disperses valuable material and increases inhalation risk.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)The HCl salt forms a corrosive mist on contact with mucosal moisture. If hood work is impossible (rare), a full-face respirator is mandatory.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Amine salts are aggressive irritants; fine dust can bypass side shields.
Dermal (Body) Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on forearms/clothing, which can transfer to skin later (secondary exposure).
Dermal (Hand) Double Nitrile (Solid Handling) See Solvent Logic Below (Solution)Critical: Nitrile is excellent for the dry solid. However, once dissolved, the solvent dictates glove choice.
Glove Selection Logic (Self-Validating System)

Use the decision tree below to select the correct glove material based on your specific workflow.

GloveSelection cluster_legend Action Required Start Handling N,N-Diisopropylamine-d14 HCl State Physical State? Start->State Solid Dry Solid (Weighing) State->Solid Liquid Dissolved in Solution State->Liquid Nitrile Standard Nitrile Gloves (Double Gloving Recommended) Solid->Nitrile Dust Protection Solvent Identify Solvent Liquid->Solvent DCM Dichloromethane (DCM) or Chloroform Solvent->DCM Polar Methanol, Water, or DMSO Solvent->Polar Laminate Silver Shield / Laminate or PVA Gloves DCM->Laminate Nitrile degrades rapidly Polar->Nitrile Acceptable barrier Safe Safe Selection Caution High Permeation Risk

Figure 1: Glove selection logic based on physical state and solvent carrier. Nitrile is insufficient for halogenated solvent mixtures.[2]

Operational Protocol: Handling & Weighing

Objective: Minimize operator exposure to corrosive dust while maintaining isotopic purity (preventing H/D exchange and hydration).

Step 1: Pre-Operational Setup
  • Environment: Verify Fume Hood flow (face velocity > 0.5 m/s).

  • Materials: Prepare a dedicated waste container for "Deuterated Contaminated Solids" inside the hood.

  • Decontamination: Have a saturated Sodium Bicarbonate (NaHCO₃) wipe ready to neutralize minor spills immediately.

Step 2: The "Static-Free" Weighing Technique

Deuterated salts are expensive ($100s/gram). Static electricity is the primary cause of material loss during weighing.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Grounding: Touch the metal sash of the fume hood to discharge personal static.

  • Transfer:

    • Use a glass or metal spatula (plastic generates static).

    • Do not pour from the source bottle.

    • Technique: Tap the spatula gently against the receiving vial, not the balance pan, to dislodge powder.

  • Closure: Immediately recap the source container. If the rim has powder residue, wipe with a dry Kimwipe before closing to ensure a tight seal.

Step 3: Dissolution & Reaction
  • Exotherm Control: Amine salts can generate heat upon dissolution or neutralization. Always add the solid to the solvent , never solvent to solid, to prevent splashing of a concentrated corrosive slurry.

  • Base Neutralization: If converting to the free base (releasing DIPA-d14) using NaOH or KOH, be aware that the free amine is volatile and flammable . This step must be performed in the hood, away from ignition sources [2].

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder):

    • Do NOT use wet paper towels initially (creates a corrosive liquid).

    • Cover with dry sand or a dedicated chemical spill pad.

    • Sweep carefully into a waste container.

    • Clean the surface with dilute acetic acid (to solubilize residue) followed by water.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Neutralize surface with weak acid if the spill is the free amine; use bicarbonate if it is the acidic salt solution.

Disposal of Deuterated Compounds

Do not combine with general organic waste streams if your facility tracks isotopes or if recovery is economically viable.

  • Segregation: Label waste as "Deuterated Amine Salt - Corrosive."

  • Incineration: The preferred method for destruction. Ensure the waste manifest lists the specific isotopes, as some facilities require declaration of heavy isotopes [3].

Scientific Workflow Visualization

The following diagram illustrates the critical path for maintaining safety and sample integrity.

Workflow cluster_integrity Isotopic Integrity Zone Storage Storage (Desiccator, RT) Equilibration Temp Equilibration (Prevent Condensation) Storage->Equilibration 30 mins Open Open in Fume Hood Equilibration->Open Weigh Weighing (Anti-static tools) Open->Weigh PPE Check Dissolve Dissolution (Add Solid to Solvent) Weigh->Dissolve Waste Segregated Disposal Dissolve->Waste Residuals

Figure 2: Operational workflow emphasizing the "Isotopic Integrity Zone" where moisture control is critical.

References

  • DC Fine Chemicals. (2024).[3] Safety Data Sheet: N,N-Diisopropylethylamine / Salts. Retrieved from [Link] (General amine salt hazard classification).

  • Synergy Recycling. (n.d.). Disposal and Handling of Deuterium Compounds. Retrieved from [Link]

Sources

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